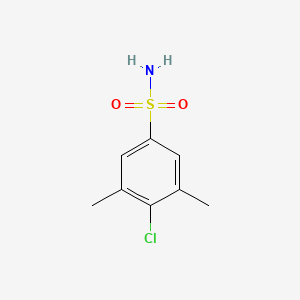

4-Chloro-3,5-dimethylbenzenesulfonamide

Description

Contextualization within Modern Sulfonamide Chemistry and Organic Synthesis Research

Sulfonamides represent a cornerstone class of compounds in both medicinal chemistry and organic synthesis. ajchem-b.comajchem-b.com Characterized by the presence of a sulfonyl group connected to a nitrogen atom, these molecules have a rich history, most famously as the first class of synthetic antimicrobial agents, commonly known as sulfa drugs. ajchem-b.comwikipedia.org Their initial therapeutic uses targeted a wide array of bacterial infections. ajchem-b.comresearchgate.net

Beyond their antimicrobial properties, sulfonamides are recognized for their diverse biological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comresearchgate.net This versatility has cemented their importance in drug development. In the realm of organic synthesis, the sulfonamide group serves as a crucial building block and a versatile functional group for the construction of more complex molecules. ajchem-b.com Modern synthetic methods are continually being developed to enhance the efficiency and safety of producing sulfonamide derivatives. ajchem-b.comresearchgate.net

Academic Significance and Research Trajectory of Substituted Benzenesulfonamides

The academic interest in benzenesulfonamides, the parent class of 4-Chloro-3,5-dimethylbenzenesulfonamide, is extensive. Research has demonstrated that the substitution pattern on the benzene (B151609) ring plays a critical role in modulating the biological activity and physical properties of these compounds. nih.gov The "tail" strategy, which involves attaching various moieties to a primary sulfonamide, is a common approach to developing novel derivatives with specific desired properties. nih.gov

Substituted benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes. rsc.org The design of isoform-selective carbonic anhydrase inhibitors is a significant area of research, aiming to develop drugs with fewer side effects. nih.gov The substituents on the benzenesulfonamide (B165840) ring can form additional interactions within the active sites of these enzymes, influencing binding affinity and selectivity. nih.gov

Research into halogenated and di-substituted benzenesulfonamides, which are structurally related to this compound, has led to the design of compounds with significant selectivity towards specific carbonic anhydrase isoforms. Furthermore, derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and investigated for their potential antitumor activity. nih.gov These studies underscore the importance of the substitution pattern on the benzene ring in determining the pharmacological profile of these compounds.

While the specific research trajectory for this compound remains undefined due to a lack of published studies, the extensive research on its structural analogs suggests that it could be a candidate for investigation in similar therapeutic areas. The chloro and dimethyl substitutions on the benzene ring would undoubtedly influence its electronic and steric properties, which in turn would affect its biological activity. However, without empirical data, any potential applications remain speculative.

Structure

2D Structure

3D Structure

Properties

CAS No. |

150729-73-0 |

|---|---|

Molecular Formula |

C8H10ClNO2S |

Molecular Weight |

219.69 g/mol |

IUPAC Name |

4-chloro-3,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10ClNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12) |

InChI Key |

FMIXMBOSLQUOKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)S(=O)(=O)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 4 Chloro 3,5 Dimethylbenzenesulfonamide and Analogues

X-ray Crystallographic Investigations

Molecular Geometry and Conformation of the Sulfonamide Moiety, including Torsion Angles

The sulfonamide moiety (-SO₂NH-) is the central functional group governing the conformational properties of these molecules. The geometry around the sulfur atom in benzenesulfonamides is typically a distorted tetrahedron. nih.gov

In the case of the analogue 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide, the asymmetric unit of the crystal structure contains two independent molecules. nih.gov This allows for an examination of the conformational flexibility of the molecule in the solid state. The key conformational feature of the sulfonamide linkage is described by the C-SO₂-NH-C torsion angle. For the two independent molecules of 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide, these torsion angles are -69.4 (7)° and 66.0 (8)°. nih.gov These values indicate a twisted conformation at the sulfur atom, which is a common feature in arylsulfonamides. nih.gov For comparison, the C-SO₂-NH-C torsion angles in 4-chloro-N-(phenyl)-benzenesulfonamide are -53.8 (3)° and -63.4 (3)°, while in N-(3,5-dimethylphenyl)benzenesulfonamide, the angle is 67.9 (2)°. nih.gov The conformation of the N-C bond in the C—SO2—NH—C segment is generally observed to be gauche with respect to the S=O bonds. iucr.org

| Compound | Torsion Angle (°) - Molecule 1 | Torsion Angle (°) - Molecule 2 |

|---|---|---|

| 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide | -69.4 (7) | 66.0 (8) |

| 4-chloro-N-(phenyl)-benzenesulfonamide | -53.8 (3) | -63.4 (3) |

| N-(3,5-dimethylphenyl)benzenesulfonamide | 67.9 (2) | - |

The bond lengths and angles within the sulfonamide group are consistent with those observed in other arylsulfonamides. Generally, the S=O bond lengths are in the range of 1.428 (2) to 1.441 (2) Å, S-N bond lengths are around 1.618 (2) to 1.622 (3) Å, and the S-C bond length is approximately 1.766 (3) Å. nih.gov The O-S-O bond angles are typically in the range of 118.26 (13)° to 119.49 (13)°, and the N-S-C bond angles are around 106.86 (13)° to 108.27 (13)°. nih.gov

Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

The presence of the N-H donor and the sulfonyl oxygen acceptors in the sulfonamide group makes hydrogen bonding a dominant intermolecular interaction in the crystal packing of these compounds. In the crystal structure of 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide, molecules are linked into chains by N—H···O hydrogen bonds. nih.gov This is a common motif in sulfonamides, where the amide proton forms a hydrogen bond with a sulfonyl oxygen of an adjacent molecule. nih.gov

In other related structures, such as 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, the crystal structure features inversion dimers linked by pairs of N—H···O hydrogen bonds. nih.gov The formation of either chains or dimers through N-H···O hydrogen bonds is a characteristic feature of the supramolecular assembly of sulfonamides. nih.govnih.gov The specific pattern of hydrogen bonding can be influenced by the nature and position of the substituents on the aromatic rings.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.86 | 2.08 | 2.93 | 161 |

Impact of Substituents on Molecular and Supramolecular Architectures

The nature and position of substituents on the aryl rings can significantly influence both the molecular conformation and the crystal packing. In 4-Chloro-3,5-dimethylbenzenesulfonamide, the chlorine atom at the 4-position and the two methyl groups at the 3- and 5-positions of the benzene (B151609) ring are expected to exert electronic and steric effects.

The comparison of torsion angles between 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide and its analogues reveals the influence of the dimethyl substitution on the aniline (B41778) ring. nih.gov Similarly, the chloro substituent on the benzenesulfonamide (B165840) ring can affect the acidity of the N-H proton and the acceptor strength of the sulfonyl oxygens, thereby modulating the hydrogen bonding interactions.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for confirming the chemical structure of synthesized compounds and for providing information about their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Chemical Shift Analysis

While specific ¹H and ¹³C NMR data for this compound were not found in the reviewed literature, the expected chemical shifts can be predicted based on data from analogous compounds. For N-aryl-benzenesulfonamides, the proton of the sulfonamide group (SO₂NH) typically appears as a singlet in the range of δ 10.0-11.0 ppm. researchgate.net

The aromatic protons of the 4-chloro-3,5-dimethylphenyl ring are expected to appear as a singlet due to their chemical equivalence. The protons on the benzenesulfonamide ring in related compounds, such as 4-methyl-N-(pyridin-2-yl)benzenesulfonamide, show signals in the aromatic region of δ 6.5 to 8.5 ppm. researchgate.net For this compound, the protons on the benzenesulfonamide ring would likely appear as two doublets in this region. The methyl protons would be observed as a singlet further upfield, typically around δ 2.3-2.4 ppm. rsc.org

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would resonate in the typical downfield region for aromatic carbons (approximately δ 120-150 ppm). The carbon attached to the sulfonyl group would be expected at the lower end of this range, while the carbon attached to the chlorine atom would be shifted downfield. The methyl carbons would appear at a much higher field, typically around δ 20-22 ppm. rsc.org

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| SO₂NH | ~10.0-11.0 (s) | - |

| Aromatic CH (dimethylphenyl ring) | Singlet in aromatic region | ~120-140 |

| Aromatic CH (chlorophenyl ring) | Doublets in aromatic region | ~125-145 |

| Aromatic C-Cl | - | Downfield in aromatic region |

| Aromatic C-S | - | Downfield in aromatic region |

| CH₃ | ~2.3-2.4 (s) | ~20-22 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The sulfonamide group has several characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is expected in the range of 935-875 cm⁻¹. researchgate.net The N-H stretching vibration of the sulfonamide group usually appears as a band in the region of 3300-3200 cm⁻¹. researchgate.net

The presence of the aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, often between 800 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3200 |

| Aromatic C-H | Stretching | > 3000 |

| S=O | Asymmetric Stretching | 1370 - 1330 |

| S=O | Symmetric Stretching | 1180 - 1160 |

| S-N | Stretching | 935 - 875 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In the context of this compound and its analogues, mass spectrometry provides critical data for confirming molecular identity and understanding bond stabilities within the molecule.

Upon introduction into the mass spectrometer, the molecule is ionized to form a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This leads to the appearance of two molecular ion peaks: an M+ peak corresponding to the molecule containing ³⁵Cl, and an M+2 peak (two mass units higher) for the molecule containing ³⁷Cl, with the M+2 peak having approximately one-third the intensity of the M+ peak. miamioh.edu

The fragmentation of aromatic sulfonamides under mass spectrometry, particularly using techniques like electrospray ionization (ESI), follows characteristic pathways. nih.gov A prominent fragmentation route for many arylsulfonamides is the elimination of a neutral sulfur dioxide (SO₂) molecule, which corresponds to a loss of 64 mass units. nih.gov This process is often facilitated by intramolecular rearrangement. The presence of electron-withdrawing groups, such as the chlorine atom on the aromatic ring of this compound, can promote this SO₂ extrusion. nih.gov

Other significant fragmentation pathways can include the cleavage of the carbon-sulfur (C-S) bond and the sulfur-nitrogen (S-N) bond, leading to various fragment ions that provide further structural information. The stability of the aromatic ring often results in a strong molecular ion peak. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 219/221 | [M]+• | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 155/157 | [M - SO₂]+• | Represents the loss of a neutral SO₂ molecule (64 Da), a common fragmentation for aromatic sulfonamides. nih.gov |

| 140 | [C₈H₉Cl]+• | Resulting from the cleavage of the C-S bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. up.ac.za This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. In this compound, the substituted benzene ring acts as the primary chromophore.

The absorption spectrum of benzene, the parent aromatic system, displays characteristic bands related to π → π* electronic transitions. These include a very intense band around 180 nm, another strong band near 200 nm (the E₂-band), and a weaker, structured band around 260 nm (the B-band). up.ac.za When substituents are added to the benzene ring, they can modify the absorption spectrum. These substituents, known as auxochromes, can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the intensity of the absorption.

For this compound, the sulfonamide (-SO₂NH₂), chloro (-Cl), and methyl (-CH₃) groups all act as auxochromes. These groups can alter the energy levels of the π orbitals in the benzene ring, typically resulting in a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. The UV spectrum of the parent compound, benzenesulfonamide, shows absorption maxima at approximately 218 nm and 264 nm. sielc.com The addition of the chloro and dimethyl groups to this structure is expected to further shift these bands to longer wavelengths.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for Benzene and Related Sulfonamides

| Compound | Primary Absorption Band (E-band, λmax) | Secondary Absorption Band (B-band, λmax) | Reference |

|---|---|---|---|

| Benzene | ~200 nm | ~260 nm | up.ac.za |

| Benzenesulfonamide | ~218 nm | ~264 nm | sielc.com |

| 4-Methylbenzenesulfonamide | - | ~225 nm, ~265 nm | nist.gov |

Computational and Theoretical Studies on 4 Chloro 3,5 Dimethylbenzenesulfonamide System

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a fundamental tool in the computational study of 4-Chloro-3,5-dimethylbenzenesulfonamide, providing a balance between accuracy and computational cost. These calculations are crucial for understanding the molecule's electronic structure and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For sulfonamides, this is often achieved using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-31G(d,p). nih.govnih.gov The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not detailed in the provided results, studies on analogous sulfonamides show that the molecule is typically bent at the sulfur atom. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties are further investigated through analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For similar sulfonamide compounds, HOMO-LUMO energy calculations have been performed to understand charge transfer within the molecule. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Red regions on the MEP map indicate negative electrostatic potential, corresponding to areas prone to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Sulfonamide System

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.125 |

| LUMO | -1.157 |

| Energy Gap (ΔE) | 4.968 |

Note: Data is representative of a similar sulfonamide compound and illustrates typical values obtained from DFT calculations. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

DFT calculations are also employed to predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational wavenumbers, researchers can assign specific vibrational modes (stretching, bending, torsion) to the experimental spectral bands. researchgate.net This theoretical-experimental comparison helps in confirming the molecular structure and understanding the dynamics of its functional groups. researchgate.net For substituted phenols and similar compounds, DFT calculations have shown good agreement with experimental spectroscopic data. researchgate.net

Table 2: Predicted Vibrational Wavenumbers for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3400 |

| C-H (aromatic) | Stretching | ~3100 |

| C=C (aromatic) | Stretching | ~1600 |

| SO₂ | Asymmetric Stretching | ~1350 |

| SO₂ | Symmetric Stretching | ~1160 |

| C-Cl | Stretching | ~700 |

Note: These are typical wavenumber ranges for the specified functional groups in related aromatic sulfonamides.

Molecular Modeling and Conformational Landscape Exploration

Understanding the flexibility and different possible shapes (conformations) of this compound is crucial for comprehending its interactions and function.

Torsion Angle Profile Studies and Potential Energy Surfaces

The conformational landscape of the molecule is primarily defined by the rotation around key single bonds. A critical parameter in sulfonamides is the C—SO₂—NH—C torsion angle, which dictates the relative orientation of the two aromatic rings. nih.govnih.gov Studies on related structures reveal that this angle can vary significantly, leading to different molecular conformations. nih.govnih.govnih.gov By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. mdpi.com The PES helps identify the most stable (low-energy) conformations and the energy barriers between them. mdpi.com

Analysis of Intermolecular Interactions using Computational Methods

The way this compound molecules interact with each other in a solid state or with other molecules is governed by non-covalent interactions.

Characterization of Hydrogen Bonding and Weak Non-Covalent Interactions

In the crystalline state, sulfonamides commonly form intermolecular hydrogen bonds. The sulfonamide group (—SO₂NH—) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the SO₂ group). wikipedia.org Computational studies, often complementing X-ray crystallography data, can characterize these interactions in detail. For instance, in many aryl sulfonamides, molecules link into dimers or chains through N—H···O hydrogen bonds. nih.govnih.govnih.gov

Beyond strong hydrogen bonds, weaker non-covalent interactions such as C—H···π, π–π stacking, and van der Waals forces also play a significant role in stabilizing the crystal structure. wikipedia.orgnih.govmdpi.com Computational methods can quantify the energies of these interactions, providing a complete picture of the forces that govern the supramolecular assembly. nih.gov

Computational Predictions of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules. Through methods like Density Functional Theory (DFT), it is possible to model the electronic structure of this compound and derive various reactivity descriptors. These theoretical insights are invaluable for understanding how the molecule will behave in different chemical environments and for predicting the most probable sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a crucial descriptor for predicting chemical reactivity. It illustrates the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. In a typical MEP map, areas of negative potential (usually colored red) indicate electron-rich sites that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. chemijournal.comnih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be distributed over the dimethyl-substituted phenyl ring, while the LUMO may be more localized on the chloro-substituted benzenesulfonyl moiety. This distribution would dictate the nature of charge transfer in its chemical reactions.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.0 | Correlates with chemical reactivity and stability |

Note: These values are representative and would be precisely determined through specific DFT calculations.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced understanding of the molecule's reactivity profile.

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.5 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / (2η) | 0.2 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 3.2 eV | A measure of electrophilic power |

Note: These values are derived from the predicted HOMO and LUMO energies and are illustrative.

In addition to these global descriptors, local reactivity can be predicted using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. mkjc.in This allows for the identification of the most reactive atoms for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely confirm that the sulfonyl oxygens are the most probable sites for electrophilic attack, while certain carbon atoms on the aromatic rings may be more susceptible to nucleophilic attack, depending on the cumulative electronic effects of the substituents. mkjc.inchemrxiv.org

Reactivity and Chemical Transformations of 4 Chloro 3,5 Dimethylbenzenesulfonamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of 4-chloro-3,5-dimethylbenzenesulfonamide is subject to electrophilic aromatic substitution, a class of reactions characteristic of aromatic compounds. msu.edubyjus.com The outcome of these reactions is directed by the existing substituents. The two methyl groups are activating, ortho, para-directors, while the chloro and sulfonamide groups are deactivating, ortho, para-directors. youtube.com Given the substitution pattern, the only available position for substitution is ortho to the chloro and sulfonamide groups (the C6 position).

The mechanism for these reactions typically involves two steps: the initial attack of an electrophile on the benzene (B151609) ring to form a resonance-stabilized carbocation (an arenium ion), followed by the removal of a proton to restore aromaticity. msu.edubyjus.com Common electrophilic substitution reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂). byjus.com

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst to introduce another halogen atom. byjus.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). byjus.com

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. msu.edu

The combined deactivating effect of the chloro and sulfonamide groups suggests that forcing conditions may be required for these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the aromatic ring can be replaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the sulfonamide group, positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgyoutube.com The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing sulfonamide group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is significantly enhanced by electron-withdrawing groups that can stabilize the intermediate carbanion. libretexts.orgresearchgate.net Therefore, the sulfonamide group in this compound activates the ring for this type of substitution.

Reactions Involving the Sulfonamide Nitrogen (e.g., N-Alkylation, N-Acylation, N-Chlorination)

The nitrogen atom of the sulfonamide group is a key site for functionalization.

N-Alkylation The sulfonamide nitrogen can be alkylated under various conditions. One reported method involves the thermal reaction of sulfonamides with trichloroacetimidates, which does not require an external catalyst. nih.gov This reaction proceeds well for unsubstituted sulfonamides, though it is sensitive to steric hindrance. nih.gov The trichloroacetimidate (B1259523) alkylating agent must be a precursor to a stabilized carbocation, suggesting an Sₙ1-type reaction pathway. nih.gov

N-Acylation N-acylation of sulfonamides can be achieved using reagents like N-acylbenzotriazoles in the presence of a base such as sodium hydride, producing N-acylsulfonamides in high yields. researchgate.net Another method involves the reaction with an acyl chloride, such as acetyl chloride. dergipark.org.tr This transformation is significant as the N-acylsulfonamide motif is present in many biologically active molecules. dergipark.org.tr

N-Chlorination The sulfonamide can be readily converted to its N-chloro derivative. A common and efficient method for this transformation is the reaction of the sulfonamide with calcium hypochlorite (B82951) on moist alumina, which can produce the N-chloro compound in quantitative yield. beilstein-journals.orgorganic-chemistry.org The resulting N-chlorosulfonamides are valuable intermediates for further reactions. beilstein-journals.orgnih.gov

Cross-Coupling Reactions, including Suzuki-Miyaura Coupling and Iron-Catalyzed C(sp²)-C(sp³) Cross-Coupling

The chlorine atom at the C4 position serves as a handle for carbon-carbon bond formation via cross-coupling reactions.

Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an aryl halide and an organoboron compound (like a boronic acid or ester) in the presence of a base. yonedalabs.comlibretexts.orgfishersci.fr This reaction is a powerful tool for forming biaryl compounds or attaching alkyl or vinyl groups to an aromatic ring. The general mechanism involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized ligands enable their efficient coupling. fishersci.frrsc.org

Iron-Catalyzed C(sp²)-C(sp³) Cross-Coupling Aryl chlorides, including chlorobenzenesulfonamides, can be coupled with alkyl Grignard reagents using an iron catalyst. nsf.govnih.gov This method provides a sustainable and mild alternative to palladium-catalyzed reactions for creating C(sp²)-C(sp³) bonds. nih.govresearchgate.net Research has shown that the sulfonamide group is a highly effective activating group for this type of iron-catalyzed cross-coupling. nsf.govnih.gov The reaction proceeds in high to excellent yields with a variety of alkyl Grignard reagents, including those containing β-hydrogens, which can be challenging for other methods. nsf.govnih.gov

Below is a table showing results for the iron-catalyzed cross-coupling of a related compound, 4-chloro-N,N-dimethylbenzenesulfonamide, with various alkyl Grignard reagents, demonstrating the scope of this transformation.

Data adapted from a study on 4-chloro-N,N-dimethylbenzenesulfonamide. nsf.gov

Oxidation and Reduction Pathways of the Sulfonamide Group and Aromatic Ring

Oxidation The aromatic methyl groups could potentially be oxidized to carboxylic acids under strong oxidizing conditions, such as with potassium permanganate (B83412) or chromic acid. However, the sulfonamide group itself is generally stable to oxidation due to the sulfur atom already being in its highest oxidation state (+6).

Reduction The sulfonamide group can be challenging to reduce, often requiring harsh conditions. Reductive cleavage of the S-N bond can be achieved with reagents like sodium in liquid ammonia (B1221849) or lithium aluminum hydride. The C-Cl bond can also be subject to reduction (hydrodehalogenation), for example, through catalytic hydrogenation with a palladium catalyst, replacing the chlorine with a hydrogen atom.

Mechanistic Investigations of Key Chemical Transformations

Iron-Catalyzed Cross-Coupling Mechanistic studies of iron-catalyzed cross-coupling reactions suggest a catalytic cycle that may involve iron complexes in low formal oxidation states, possibly as low as Fe(-II). researchgate.net This differs significantly from the well-established mechanisms for palladium catalysis. The high reactivity of the sulfonamide-activated aryl chloride is a key feature of this process. nsf.govnih.gov

Intermolecular Addition Reactions The mechanism of the copper(I)-catalyzed addition of N-chlorosulfonamides to unsaturated compounds has been investigated. beilstein-journals.orgnih.govnih.gov The reaction is proposed to proceed through a redox catalysis pathway involving sulfonamidyl radicals. beilstein-journals.orgnih.gov Evidence against a concerted mechanism includes the observation of ring-opening when vinylcyclopropane (B126155) is used as the substrate. A polar mechanism involving a chloronium ion intermediate was also ruled out as it would lead to the opposite regiochemistry of the observed product. beilstein-journals.orgnih.gov

Intermolecular Addition Reactions to Unsaturated Compounds

The N-chloro derivative of this compound is expected to undergo intermolecular addition reactions to unsaturated compounds like alkenes. N-Alkyl-N-chlorosulfonamides have been shown to add efficiently to styrene (B11656) derivatives under copper(I) catalysis. beilstein-journals.orgnih.gov These reactions typically yield the addition products with high regioselectivity and in excellent yields. beilstein-journals.orgnih.gov The reaction is less efficient with non-aromatic alkenes. beilstein-journals.org

The table below summarizes the results of the copper(I)-catalyzed addition of a related compound, N-chloro-N,4-dimethylbenzenesulfonamide, to various styrene derivatives, illustrating the scope and efficiency of this reaction.

Data adapted from a study on N-chloro-N,4-dimethylbenzenesulfonamide. beilstein-journals.orgnih.gov

The reaction proceeds well with electron-poor styrenes, but electron-rich substrates like 4-methoxystyrene (B147599) can lead to complex product mixtures, likely due to competing oxidation of the electron-rich aromatic ring. nih.gov

Role in Advanced Organic Synthesis and Chemical Materials Research

4-Chloro-3,5-dimethylbenzenesulfonamide as a Versatile Building Block for Complex Chemical Architectures

While direct literature explicitly detailing the use of this compound as a versatile building block is limited, the reactivity of its constituent functional groups suggests its potential in the synthesis of more complex molecules. The sulfonamide moiety itself is a cornerstone in the preparation of a wide array of organic structures. The classic approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, a reaction that can also be reversed or modified to use a pre-formed sulfonamide as a precursor. wikipedia.org

The aromatic chlorine atom on the phenyl ring of this compound introduces a site for nucleophilic aromatic substitution or, more commonly, for transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are well-established methods for forming new carbon-carbon and carbon-nitrogen bonds at the position of an aryl halide. researchgate.net This opens up the possibility of coupling the this compound core with various organic fragments, such as boronic acids (in Suzuki coupling), amines (in Buchwald-Hartwig amination), or other organometallic reagents. Such transformations would allow for the elaboration of the initial scaffold into more intricate and functionally diverse molecules.

Furthermore, the sulfonamide nitrogen can be deprotonated to form an anion, which can then act as a nucleophile in various reactions. This reactivity, combined with the potential for modification at the aromatic ring, underscores the compound's utility as a multifunctional building block for constructing complex chemical architectures. The synthesis of various N-aryl and N-heteroaryl sulfonamide motifs through nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles highlights the broad applicability of the sulfonamide group in building complex structures. princeton.edu

Synthesis of Novel Heterocyclic Systems Incorporating the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore and a versatile functional group for the synthesis of a multitude of heterocyclic systems. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of benzenesulfonamides provides a clear indication of its potential in this area. For instance, derivatives of 2-amino-4-chlorobenzenesulfonamide (B1266025) have been used to prepare more complex molecules, which were then cyclized to form thiazolidinone heterocycles. ekb.eg This demonstrates how the sulfonamide moiety can be carried through a synthetic sequence and ultimately be incorporated into a heterocyclic ring system.

Another synthetic strategy involves the reaction of N,N-dichloroarylsulfonamides with unsaturated compounds like 1-vinylsilatrane (B1581901) and 1-allylsilatrane to create sulfonamide-bridged silatranes, which are a class of heterocyclic compounds. nih.gov The reactivity of the N-halogenated sulfonamide is key to these transformations. It is conceivable that this compound could be converted to its N-chloro or N,N-dichloro derivative and subsequently used in similar cycloaddition or addition-cyclization reactions to generate novel heterocyclic frameworks.

The synthesis of guanidine (B92328) derivatives from 2-alkylthio-4-chloro-5-methylbenzenesulfonamide, which then undergo further reactions, also points towards the utility of substituted benzenesulfonamides in preparing precursors for heterocyclic synthesis. nih.gov The sulfonamide group often plays a crucial role in directing the cyclization or in being an integral part of the final heterocyclic ring, contributing to its chemical properties and biological activity. The development of multicomponent reactions (MCRs) has also provided efficient pathways to complex heterocycles, and sulfonamide-containing starting materials can be valuable components in such reactions. dntb.gov.ua

Applications in the Development of Supramolecular Assemblies and Co-crystals (focused on crystal engineering aspects)

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov Sulfonamides are particularly interesting functional groups in this context due to their ability to act as both hydrogen-bond donors (the N-H group) and acceptors (the sulfonyl oxygens). This dual functionality allows them to form robust and predictable hydrogen-bonding networks, which are the foundation of many supramolecular assemblies and co-crystals. nih.govacs.org

While there are no specific reports on the supramolecular assemblies or co-crystals of this compound, the crystal structure of the closely related 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide reveals that the molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov This observation confirms the propensity of this type of substituted benzenesulfonamide (B165840) to form predictable hydrogen-bonded structures. The presence of the chlorine atom and methyl groups on the phenyl ring can also influence the crystal packing through weaker interactions such as halogen bonds and C—H⋯π interactions, providing further tools for the rational design of crystal structures.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs). google.com Given that many drugs contain a sulfonamide group, understanding their hydrogen-bonding preferences is crucial for designing new co-crystals. nih.gov The sulfonamide group can form strong hydrogen bonds with other functional groups commonly found in co-formers, such as carboxylic acids, amides, and N-oxides. The systematic study of these interactions allows for the development of a "supramolecular synthon" approach to co-crystal design, where reliable patterns of hydrogen bonding are used to assemble molecules in the solid state. Although not specifically studied for this compound, the principles of crystal engineering suggest that it could be a viable candidate for forming co-crystals with various co-formers, potentially leading to new materials with tailored properties.

Utilization in Catalysis or Ligand Design for Chemical Reactions

The sulfonamide functional group has found increasing application in the design of ligands for asymmetric catalysis. The sulfonamide nitrogen can coordinate to a metal center, and the surrounding organic framework can be modified to create a chiral environment, enabling enantioselective transformations. While there is no specific literature on the use of this compound in catalysis or ligand design, the general success of sulfonamide-based ligands suggests its potential in this area.

For example, sulfonamide-based ligands have been successfully employed in chromium-mediated catalytic asymmetric allylations. nih.gov The modular nature of sulfonamide synthesis allows for the straightforward introduction of various substituents, which can be used to fine-tune the steric and electronic properties of the ligand and, consequently, the activity and selectivity of the catalyst. The synthesis of a series of (pyridinylmethyl)sulfonamide ligands with different electronic substituents for use in Cp*Ir-based transfer hydrogenation catalysts demonstrates this principle of tunability. acs.org

Furthermore, dirhodium(II) complexes with tethered sulfonamide ligands have been synthesized and shown to be active catalysts for cyclopropanation reactions. acs.org The geometry of the sulfonamide ligand was found to influence the coordination mode at the metal center, which in turn affected the catalytic reactivity. This highlights the important role that the sulfonamide scaffold can play in dictating the outcome of a catalytic reaction. Given these examples, it is plausible that this compound could serve as a starting point for the synthesis of new ligands, where the chloro and dimethylphenyl substituents could impart specific properties to the resulting metal complexes. The development of novel catalysts is an active area of research, and the exploration of new ligand scaffolds, including those derived from readily available sulfonamides, is a key aspect of this field. researchgate.netresearchgate.netfrontiersrj.com

Conclusion and Future Research Perspectives in 4 Chloro 3,5 Dimethylbenzenesulfonamide Chemistry

Synthesis of Key Research Findings and Methodological Advancements

Direct research findings and specific methodological advancements for the synthesis of 4-Chloro-3,5-dimethylbenzenesulfonamide are not well-documented in publicly accessible literature. However, established methods for the synthesis of analogous sulfonamides can be extrapolated. A common and effective method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. tandfonline.comyork.ac.uk

For the synthesis of a closely related compound, 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide, a two-step process is employed. nih.gov The synthesis starts with the reaction of chlorobenzene (B131634) with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride. nih.gov This intermediate is then reacted with 3,5-dimethylaniline (B87155) to yield the final product. nih.gov It is plausible that a similar synthetic strategy could be adapted for this compound, likely starting from 3,5-dimethylaniline.

Modern advancements in sulfonamide synthesis include the development of more efficient and environmentally friendly methods, such as cascade reactions that combine multiple steps into a single operation, thereby increasing efficiency and reducing waste. york.ac.uk These innovative approaches could potentially be applied to the synthesis of this compound.

Identification of Emerging Research Frontiers and Unexplored Chemical Reactivities of the Compound

The limited research on this compound means that its chemical reactivity and potential applications are largely unexplored, presenting a fertile ground for future investigation.

One emerging frontier is the exploration of its biological activity. Sulfonamides are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. ajchem-b.comresearchgate.netrsc.org The specific substitution pattern of this compound—with a chloro group and two methyl groups on the benzene (B151609) ring—could confer unique biological properties. For instance, substituted benzenesulfonamides have been investigated as inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov Future research could involve screening this compound for various biological activities.

Another area for exploration is its use as a building block in organic synthesis. The sulfonamide functional group can act as a directing group in various chemical transformations, and the specific substituents on the aromatic ring could influence the regioselectivity and stereoselectivity of these reactions. tandfonline.com The development of novel synthetic methods utilizing this compound could lead to the creation of new and complex molecules with interesting properties.

Broader Implications for Fundamental Sulfonamide Chemistry and Advanced Organic Synthesis

While specific data is lacking, the study of this compound could have broader implications for the field of sulfonamide chemistry and organic synthesis.

A detailed investigation into its synthesis and reactivity could contribute to a better understanding of the structure-activity relationships of sulfonamides. By comparing its properties to those of other substituted sulfonamides, researchers can gain insights into how different substituents affect the electronic and steric properties of the molecule, and in turn, its reactivity and biological activity. researchgate.net

Furthermore, the development of novel synthetic routes to this and other specifically substituted sulfonamides can drive innovation in synthetic methodology. The quest for more efficient, selective, and sustainable synthetic methods is a constant theme in organic chemistry, and the challenges posed by the synthesis of complex sulfonamides can inspire the development of new catalysts, reagents, and reaction conditions. york.ac.uk

Q & A

Basic: What synthetic routes are effective for preparing 4-Chloro-3,5-dimethylbenzenesulfonamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sulfonation of 4-chloro-3,5-dimethylphenol to form the corresponding sulfonyl chloride, followed by reaction with an amine. For example, a similar sulfonamide derivative was synthesized by treating 2-methyl-4-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline under reflux, followed by purification via recrystallization from ethanol . Key steps include:

- Sulfonation: Use chlorosulfonic acid at 0°C to minimize side reactions.

- Amine Coupling: React sulfonyl chloride with the amine in stoichiometric ratios at elevated temperatures.

- Purification: Recrystallization from ethanol or water-ethanol mixtures ensures high purity. Monitor purity via melting point consistency and spectroscopic methods (e.g., IR, NMR).

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of sulfonamide functional groups via S=O asymmetric (~1350 cm⁻¹) and symmetric (~1150 cm⁻¹) stretching vibrations, as well as N–H bending (~1550 cm⁻¹) .

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm).

- ¹³C NMR: Assign carbons adjacent to sulfonyl groups (δ ~140 ppm) and methyl substituents (δ ~20 ppm).

- Mass Spectrometry: Verify molecular ion peaks (e.g., m/z 391 [M+H]⁺ for analogous compounds) .

Advanced: How do substituents influence the crystal packing and hydrogen-bonding networks of sulfonamide derivatives?

Methodological Answer:

X-ray crystallography reveals that substituents like chloro and methyl groups dictate molecular conformation and intermolecular interactions. For example:

- Torsion Angles: In 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide, the C–SO₂–NH–C torsion angle (-58.57°) affects the tilt between aromatic rings (84.2°) .

- Hydrogen Bonding: N–H⋯O interactions form dimeric chains, stabilizing the crystal lattice. Such interactions are critical for predicting solubility and stability.

- Comparative Analysis: Compare with analogs (e.g., 4-Chloro-2-methyl-N-(3,4-dichlorophenyl)benzenesulfonamide) to assess how substituent positions alter packing efficiency .

Advanced: How can computational methods predict physicochemical properties like pKa for sulfonamides?

Methodological Answer:

- Hammett Equation: Use substituent constants (σ) to estimate electronic effects. For example, 4-chloro-3,5-dimethylphenol’s pKa was predicted as 9.70 (vs. experimental 9.71) using σ_meta (-0.06 for -CH₃) and σ_para (0.24 for -Cl) .

- Software Tools: Apply programs like ACD/pKa or MarvinSuite, which integrate quantum mechanical and empirical data. Validate predictions experimentally via potentiometric titration or UV-Vis spectroscopy.

Advanced: What intermediates are critical in multistep syntheses involving this compound?

Methodological Answer:

- Sulfonyl Chloride Intermediate: Synthesize 4-chloro-3,5-dimethylbenzenesulfonyl chloride via reaction of phenol with chlorosulfonic acid.

- Amine Precursors: Use 4-chloro-3,5-dimethylaniline (CAS 88-04-0) or derivatives (e.g., hydrazine hydrochloride) for coupling .

- Purification Checkpoints: Monitor intermediates via TLC or HPLC to prevent carryover of unreacted starting materials.

Advanced: How do structural modifications (e.g., chloro vs. methyl groups) impact biological activity or reactivity?

Methodological Answer:

- QSAR Studies: Correlate substituent electronic (σ) and steric (Es) parameters with activity. For example, electron-withdrawing -Cl groups may enhance sulfonamide acidity, affecting binding to biological targets.

- Reactivity Analysis: Chloro groups increase electrophilicity at the sulfonamide sulfur, influencing nucleophilic substitution kinetics (e.g., hydrolysis rates). Compare with methyl-substituted analogs to isolate electronic vs. steric effects .

Advanced: What analytical challenges arise in characterizing sulfonamide derivatives, and how are they resolved?

Methodological Answer:

- Polymorphism: Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphic forms.

- Impurity Profiling: Employ LC-MS to detect byproducts (e.g., unreacted sulfonyl chloride).

- Hydrogen Bonding Variability: Variable-temperature NMR can probe dynamic H-bonding in solution, complementing solid-state crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.